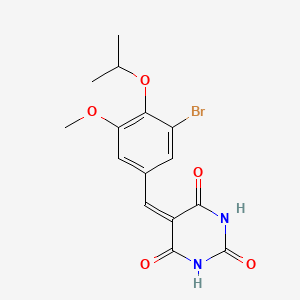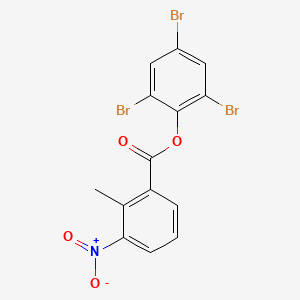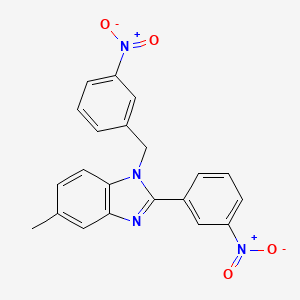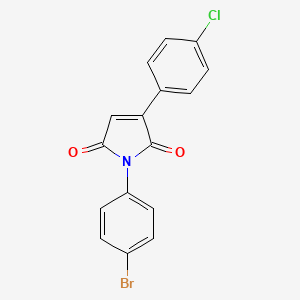
5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, drug discovery, and organic synthesis. This compound is a pyrimidine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, several studies have suggested that this compound exerts its biological effects by inhibiting the activity of enzymes involved in the DNA replication and repair process, leading to the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membrane integrity.
Biochemical and physiological effects:
5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit several biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells by inhibiting the activity of enzymes involved in the DNA replication and repair process. Additionally, this compound has been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membrane integrity. However, further studies are required to understand the exact mechanism of action and the potential side effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages and limitations for lab experiments. One of the advantages of this compound is its potential application in medicinal chemistry and drug discovery. Additionally, this compound has been shown to exhibit potent biological activities, making it a potential candidate for the development of new antimicrobial and anticancer agents. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the future directions is to study the exact mechanism of action of this compound and its potential side effects. Additionally, further studies are required to understand the structure-activity relationship of this compound and to develop more potent derivatives. Furthermore, this compound can be used as a lead compound for the development of new antimicrobial and anticancer agents. Finally, the potential application of this compound in other fields such as organic synthesis and materials science can also be explored.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the most common methods involves the reaction of 3-bromo-4-isopropoxy-5-methoxybenzaldehyde with barbituric acid in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol or methanol as a solvent, and the product is obtained by filtration and recrystallization. Other methods involve the use of different aldehydes or ketones and barbituric acid derivatives.
Applications De Recherche Scientifique
5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential application in medicinal chemistry and drug discovery. This compound has been reported to exhibit anticancer, antitumor, antifungal, and antimicrobial activities. Several studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of enzymes involved in the DNA replication and repair process. Additionally, this compound has been shown to inhibit the growth of various fungi and bacteria, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
5-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O5/c1-7(2)23-12-10(16)5-8(6-11(12)22-3)4-9-13(19)17-15(21)18-14(9)20/h4-7H,1-3H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIVBSZHJCEUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=C2C(=O)NC(=O)NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-dimethyl-4-pyridinyl)-4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5035248.png)
![{3-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}isopropylamine dihydrochloride](/img/structure/B5035255.png)

![6-(4-methylphenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B5035266.png)
![7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5035267.png)
![4-{[4-(2-phenoxyethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B5035273.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5035294.png)
![1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5035302.png)

![3-(benzylthio)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5035332.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5035340.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5035354.png)
